tert-butylN-(3-ethylthiophen-2-yl)carbamate
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Overview
Description
tert-ButylN-(3-ethylthiophen-2-yl)carbamate: is an organic compound with the molecular formula C11H17NO2S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-(3-ethylthiophen-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethylthiophene-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors to produce the compound in bulk quantities. The product is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-(3-ethylthiophen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-butylN-(3-ethylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and other industrial applications .
Mechanism of Action
The mechanism of action of tert-butylN-(3-ethylthiophen-2-yl)carbamate involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the application and the biological system being studied .
Comparison with Similar Compounds
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl methyl(3,4,5-trifluorophenyl)carbamate
Uniqueness: tert-ButylN-(3-ethylthiophen-2-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethylthiophene moiety differentiates it from other carbamate derivatives, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H17NO2S |
---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
tert-butyl N-(3-ethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C11H17NO2S/c1-5-8-6-7-15-9(8)12-10(13)14-11(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
InChI Key |
ADQKWHUATAGXER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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